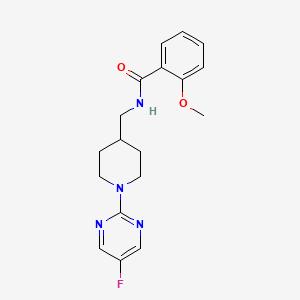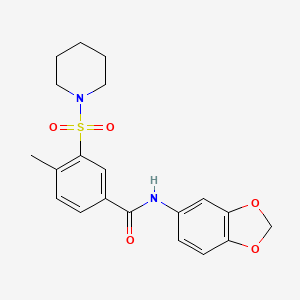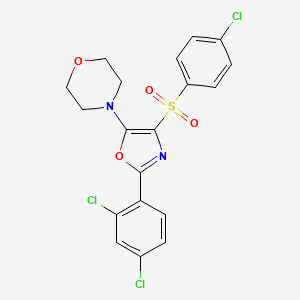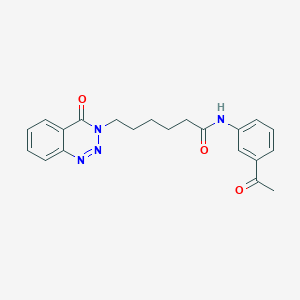![molecular formula C15H18N4O B2632343 N-cyano-3-ethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline CAS No. 1427576-05-3](/img/structure/B2632343.png)
N-cyano-3-ethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyano-3-ethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical formula C17H22N4O, and it is commonly referred to as CEOXA.
Scientific Research Applications
CEOXA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, CEOXA has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In materials science, CEOXA has been used as a building block for the synthesis of novel polymers and materials. In environmental science, CEOXA has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions.
Mechanism of Action
The mechanism of action of CEOXA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. CEOXA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. CEOXA has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
CEOXA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CEOXA can induce apoptosis (programmed cell death) in cancer cells. CEOXA has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. In addition, CEOXA has been shown to have antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using CEOXA in lab experiments is its high purity and stability. CEOXA can be easily synthesized with high yields and can be stored for long periods without degradation. However, one limitation of using CEOXA in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are many future directions for research on CEOXA. One direction is to further investigate its antitumor and anti-inflammatory activities and to develop it as a potential therapeutic agent. Another direction is to explore its potential as a building block for the synthesis of novel materials and polymers. Additionally, further research is needed to fully understand the mechanism of action of CEOXA and to identify its molecular targets.
Synthesis Methods
The synthesis method of CEOXA involves the reaction of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with 3-ethyl aniline in the presence of cyanogen bromide. The reaction results in the formation of CEOXA as a yellow crystalline solid. This synthesis method has been optimized to produce high yields of CEOXA with high purity.
properties
IUPAC Name |
(3-ethylphenyl)-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-6-14-17-15(20-18-14)10-19(11-16)13-8-5-7-12(4-2)9-13/h5,7-9H,3-4,6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKQBUZGCRTBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN(C#N)C2=CC=CC(=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-3-ethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl 5-[[2-[[4-cyclohexyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2632263.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2632266.png)
![2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2632267.png)



![1-((4-((4-((difluoromethyl)thio)phenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2632275.png)


![2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2632281.png)
![N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)